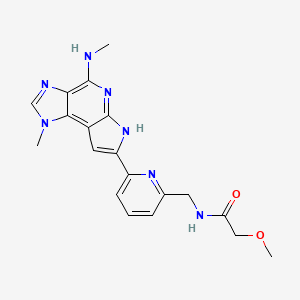

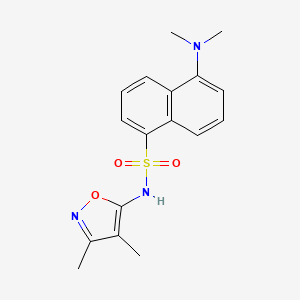

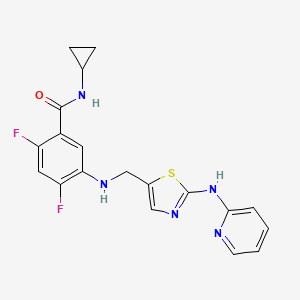

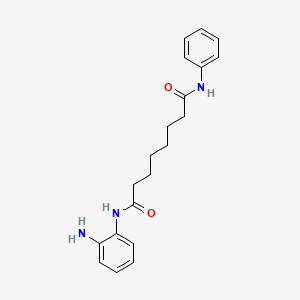

N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide

Vue d'ensemble

Description

“N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide” is also known as BMS-605541 . It has been identified as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity . This compound has demonstrated excellent kinase selectivity, favorable pharmacokinetic properties in multiple species, and robust in vivo efficacy in human lung and colon carcinoma xenograft models .

Molecular Structure Analysis

The molecular structure of BMS-605541 is complex, with several functional groups. It includes a benzamide group, a thiazole group, and a pyridine group, among others . The exact structure can be found in the referenced papers .Applications De Recherche Scientifique

Cancer Research

BMS-605541 is primarily utilized in cancer research due to its role as a selective and orally active inhibitor of VEGFR-2 kinase. It has shown efficacy in inhibiting the growth of human umbilical vein endothelial cells (HUVECs) through VEGF with an IC50 value of 25 nM in vitro experiments . This compound has demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models .

Angiogenesis Inhibition

The compound is effective in targeting tumor-induced angiogenesis, which is the formation of new capillary networks essential for solid tumor growth and metastasis. By inhibiting VEGFR-2, BMS-605541 disrupts this process, making it a valuable tool for studying angiogenesis-related disorders .

Kinase Selectivity Studies

BMS-605541 exhibits good kinase selectivity, making it a useful agent for studying the specificity of kinase inhibitors. Its ability to selectively inhibit VEGFR-2 over other kinases is of particular interest in the development of targeted therapies .

Pharmacokinetic Profiling

The compound has a favorable pharmacokinetic profile, with moderate steady-state volume of distribution, low systemic clearance, favorable half-life, and mean residence times. This makes BMS-605541 a promising candidate for further drug development and pharmacological studies .

Oral Bioavailability Assessment

BMS-605541 shows 100% and 52% oral bioavailabilities in mice and monkeys, respectively. This high level of oral bioavailability is significant for the development of oral medications for cancer treatment .

VEGFR-2 Related Pathway Analysis

As a VEGFR-2 antagonist, BMS-605541 can be used to analyze the VEGFR-2 related pathways and their role in various diseases, including neoplasms, digestive system disorders, and respiratory diseases .

Drug Discovery Research

The 2-aminothiazole scaffold of BMS-605541 has emerged as a promising structure in medicinal chemistry. It serves as a model compound for the design and synthesis of new drugs targeting the VEGF signaling pathway .

Therapeutic Areas Exploration

BMS-605541’s mechanism as a VEGFR2 antagonist opens up research opportunities in therapeutic areas such as neoplasms, digestive system disorders, and respiratory diseases, providing a broad scope for its application in medical research .

Mécanisme D'action

Target of Action

BMS-605541, also known as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide, primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . It also inhibits the activity of Flk-1 , VEGFR-1 , and PDGFR-β . These targets play a crucial role in angiogenesis, a process that is essential for tumor growth and metastasis .

Mode of Action

BMS-605541 is a selective and orally active inhibitor of VEGFR-2 kinase . It works by binding to the ATP-binding site of the VEGFR-2 kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation and activation of the receptor, which in turn blocks the downstream signaling pathways that promote angiogenesis .

Biochemical Pathways

The inhibition of VEGFR-2 by BMS-605541 affects the VEGF signaling pathway, which is critical for angiogenesis . By blocking this pathway, BMS-605541 can inhibit the proliferation, survival, migration, invasion, and differentiation of endothelial cells . This leads to a reduction in the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor and inhibiting its growth .

Pharmacokinetics

BMS-605541 has a favorable pharmacokinetic profile. It has a moderate steady-state volume of distribution, low systemic clearance, and favorable half-life . It also shows 100% oral bioavailability in mice and 52% in monkeys . These properties contribute to its bioavailability and potential effectiveness as a therapeutic agent .

Result of Action

The primary result of BMS-605541’s action is the inhibition of tumor-induced angiogenesis . By blocking the VEGF signaling pathway, it can inhibit the growth of human lung and colon carcinoma xenograft models . This makes it a promising candidate for cancer research and potential therapeutic applications .

Propriétés

IUPAC Name |

N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPLTRAPYIXFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667145.png)

![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)

![5-[3-(Dimethylamino)propylamino]quinazolino[2,3-a]phthalazin-8-one](/img/structure/B1667147.png)

![Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B1667148.png)

![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)